molecular formula C13H9BrCl2MgO B14887394 3-(2,6-DichlorobenZyloxy)phenylmagnesium bromide

3-(2,6-DichlorobenZyloxy)phenylmagnesium bromide

Cat. No.: B14887394
M. Wt: 356.3 g/mol
InChI Key: CVDABYHXSFIGHQ-UHFFFAOYSA-M
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Description

3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 3-(2,6-dichlorobenzyloxy)phenyl group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the reaction of 3-(2,6-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically stored and transported in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Carbonyl compounds (e.g., formaldehyde, acetone)
  • Halides (e.g., alkyl halides, aryl halides)
  • Electrophiles (e.g., carbon dioxide, epoxides)

Typical reaction conditions involve maintaining an inert atmosphere and controlling the temperature to optimize the reaction rate and yield.

Major Products

The major products formed from reactions with this compound depend on the specific reactants used. For example:

  • Reaction with formaldehyde yields a primary alcohol.
  • Reaction with acetone yields a tertiary alcohol.
  • Reaction with carbon dioxide yields a carboxylic acid.

Scientific Research Applications

3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to introduce the 3-(2,6-dichlorobenzyloxy)phenyl group into complex organic molecules.

    Pharmaceutical Research: Employed in the synthesis of potential drug candidates.

    Material Science: Used in the preparation of novel materials with specific properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent without the 3-(2,6-dichlorobenzyloxy) group.

    3-(2,6-dichlorobenzyloxy)phenylmagnesium chloride: Similar structure but with a chloride instead of a bromide.

    3-(2,6-dichlorobenzyloxy)phenylmagnesium iodide: Similar structure but with an iodide instead of a bromide.

Uniqueness

3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is unique due to the presence of the 3-(2,6-dichlorobenzyloxy) group, which can impart specific reactivity and properties to the molecules it is used to synthesize. This makes it valuable in applications where this specific functional group is desired.

Properties

Molecular Formula

C13H9BrCl2MgO

Molecular Weight

356.3 g/mol

IUPAC Name

magnesium;1,3-dichloro-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

CVDABYHXSFIGHQ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=C(C=CC=C2Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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